molecular formula C23H23Cl2N5OS B2629451 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-85-4

5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2629451
CAS RN: 887219-85-4
M. Wt: 488.43
InChI Key: ZAHRXTDZYAAQCG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a thiazole ring, and a triazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiazole and triazole rings are heterocyclic compounds that are also found in various biologically active compounds .


Synthesis Analysis

While the exact synthesis method for this compound is not available, compounds with similar structures are often synthesized via multi-step protocols involving reactions like aminomethylation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, and stability can be determined experimentally. For similar compounds, these properties have been determined using various physicochemical and spectral characteristics .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Bektaş et al. (2007) synthesized several derivatives, including those with structures related to the specified compound, and evaluated their antimicrobial properties. These compounds showed promising results against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-inflammatory and Analgesic Properties

Research by Tozkoparan et al. (2004) focused on synthesizing and characterizing derivatives for their anti-inflammatory and analgesic activities. They discovered that certain derivatives exhibited significant activity without causing gastric lesions, suggesting potential for therapeutic use (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Antimicrobial and Antifungal Activity

Another study by Taha (2008) synthesized 1,2,4-triazolo and 1,3,4-thiadiazine derivatives bearing a moiety similar to the specified compound and tested them for antibacterial and antifungal activity. The results indicated potential antimicrobial applications for these compounds (Taha, 2008).

Structural and Molecular Studies

Wujec and Typek (2023) conducted structural assignment and molecular studies on a novel compound closely related to the specified chemical. They confirmed the structure through various spectroscopic methods, offering insights into its chemical behavior and potential applications in further pharmaceutical research (Wujec & Typek, 2023).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Some compounds with a piperazine ring can cause low blood pressure .

Future Directions

The future research directions would depend on the biological activity of the compound. Compounds with similar structures have been studied for their antimicrobial and anticancer activities .

properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRXTDZYAAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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